

Sulfo-Cyanine5.5 amine quantum yield and extinction coefficient

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Compound of Interest

Compound Name: Sulfo-Cyanine5.5 amine

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Sulfo-Cyanine5.5 Amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the photophysical properties, experimental protocols, and common applications of **Sulfo-Cyanine5.5 amine**, a far-red fluorescent dye crucial for various research and drug development applications.

Core Photophysical Properties

Sulfo-Cyanine5.5 amine is a water-soluble fluorescent dye characterized by its high molar extinction coefficient and quantum yield in the far-red spectrum. These properties make it an excellent candidate for applications requiring high sensitivity and low background fluorescence, such as in vivo imaging.^{[1][2]}

Quantitative Data Summary

Property	Value	Reference
Molar Extinction Coefficient (ϵ)	211,000 L·mol ⁻¹ ·cm ⁻¹	[1]
Fluorescence Quantum Yield (Φ)	0.21	[1]
Excitation Maximum (λ_{ex})	673 nm	[1]
Emission Maximum (λ_{em})	691 nm	[1]

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is critical for the effective use of fluorescent dyes. The following are detailed methodologies for these key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.

Methodology:

- **Preparation of a Stock Solution:** Accurately weigh a small amount of **Sulfo-Cyanine5.5 amine** and dissolve it in a known volume of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution of known concentration.
- **Serial Dilutions:** Prepare a series of dilutions from the stock solution with concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- **Spectrophotometric Measurement:**
 - Use a calibrated UV-Vis spectrophotometer.
 - Set the wavelength to the absorption maximum (λ_{max}) of **Sulfo-Cyanine5.5 amine** (673 nm).[1]

- Measure the absorbance of the solvent blank and each dilution in a cuvette with a known path length (typically 1 cm).
- Data Analysis:
 - Subtract the absorbance of the blank from the absorbance of each sample.
 - Plot a graph of absorbance versus concentration.
 - The molar extinction coefficient (ϵ) is calculated from the slope of the linear regression of this plot, according to the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the concentration, and l is the path length.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a common and reliable approach.

Methodology:

- Selection of a Standard: Choose a fluorescent standard with a known quantum yield and similar spectral properties to **Sulfo-Cyanine5.5 amine** (e.g., Cresyl Violet in methanol, $\Phi = 0.54$).
- Preparation of Solutions: Prepare a series of dilutions for both the **Sulfo-Cyanine5.5 amine** sample and the standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects.
- Absorbance Measurements: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
- Fluorescence Measurements:
 - Use a spectrofluorometer.
 - Excite the sample and standard solutions at the same wavelength.

- Record the fluorescence emission spectra for all solutions.
- Data Analysis:
 - Integrate the area under the emission curve for each spectrum.
 - Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
 - The quantum yield of the sample (Φ_{sample}) is calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{standard}} \times (\text{Slope}_{\text{sample}} / \text{Slope}_{\text{standard}}) \times (\eta_{\text{sample}}^2 / \eta_{\text{standard}}^2)$$

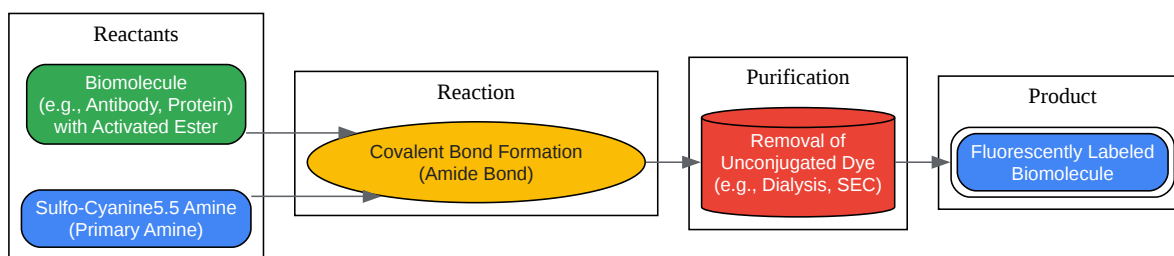
where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Applications and Workflows

Sulfo-Cyanine5.5 amine is widely utilized in bioconjugation, where its primary amine group allows for covalent labeling of various biomolecules. This enables the tracking and visualization of these molecules in biological systems.

Bioconjugation Workflow

The primary amine group of **Sulfo-Cyanine5.5 amine** can be readily coupled to biomolecules containing activated esters (e.g., N-hydroxysuccinimide esters), isothiocyanates, or other amine-reactive functional groups. This process is fundamental for creating fluorescent probes for various applications.

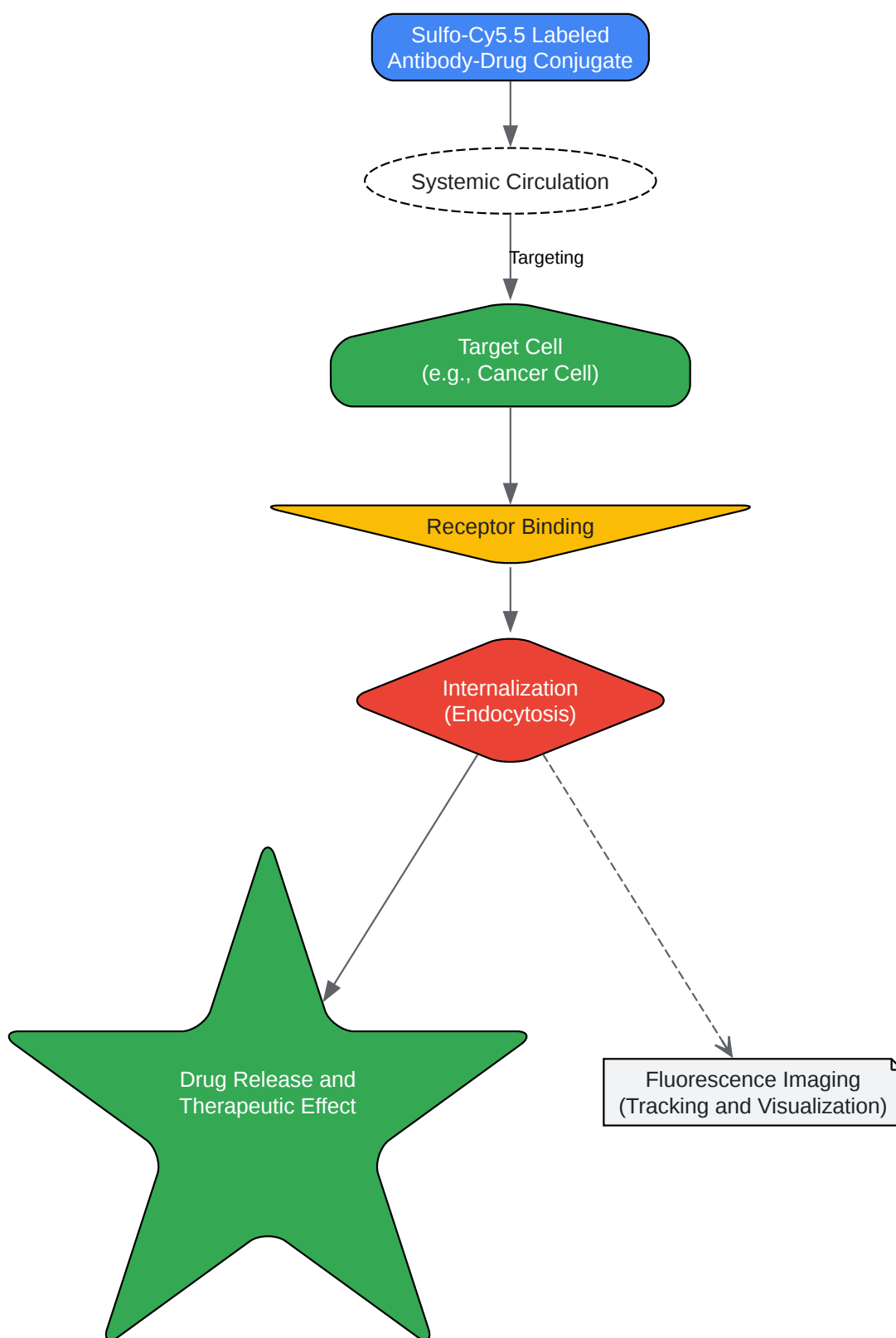


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Caption: Workflow for the bioconjugation of **Sulfo-Cyanine5.5 amine** to a biomolecule.

Application in Targeted Drug Delivery

Fluorescently labeled biomolecules, such as antibodies, can be used to track the delivery and localization of therapeutic agents to specific cells or tissues. This is a critical aspect of targeted drug delivery research.



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Caption: Signaling pathway for targeted drug delivery and imaging using a Sulfo-Cyanine5.5 labeled antibody.

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References

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